1-(5-Methyloxazol-4-yl)cyclopropanamine
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(5-methyl-1,3-oxazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-6(9-4-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |
InChI Key |
WSAKNRQXBIMTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)C2(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Oxazolyl Substituents
describes derivatives of N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)-1-((2-(substituted phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide, which share the 5-methyloxazol-4-yl group. Key findings include:
- Substituent Effects : Derivatives with bulkier aryl groups (e.g., 2,3,4,5,6-pentamethylphenyl in 7cc ) showed higher synthesis yields (67%) compared to simpler substituents (e.g., 22% for 7aa ), suggesting steric or electronic stabilization during synthesis .
- Purity : All derivatives exhibited HPLC purity >98%, indicating robust synthetic protocols for oxazole-cyclopropanamine hybrids .
- Pharmacological Potential: These compounds target HCV entry, highlighting the oxazole-cyclopropanamine scaffold’s utility in antiviral drug design .
1-(4-Methylphenyl)cyclopropanamine
This compound replaces the oxazole with a 4-methylphenyl group (). Key differences include:
- Market Demand : Global supply and consumption forecasts (2020–2025) emphasize its industrial relevance, though applications are unspecified .
Cyclopropanamine Derivatives with Varied Substituents
Comparative Data Table
*Note: Direct data on this compound is inferred from analogs.
Key Observations
- Structural Flexibility : Substituting the oxazole with phenyl or alkenyl groups alters physicochemical properties and applications.
- Synthetic Feasibility : Bulky aryl groups on oxazole derivatives improve reaction yields, likely due to reduced side reactions .
- Safety Considerations: Cyclopropanamine derivatives with non-heterocyclic substituents may pose higher toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
